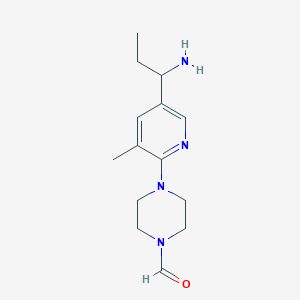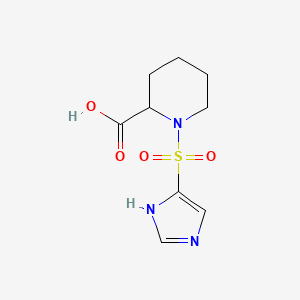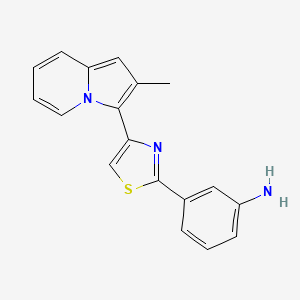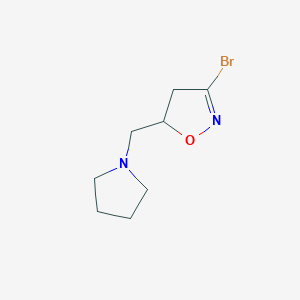
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is a chemical compound with the molecular formula C14H22N4O It is a derivative of piperazine and pyridine, featuring an aminopropyl group and a carbaldehyde functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyridine Derivative: The starting material, 3-methylpyridine, undergoes a reaction with an appropriate aminating agent to introduce the aminopropyl group at the 5-position.
Piperazine Ring Formation: The intermediate product is then reacted with piperazine under controlled conditions to form the piperazine ring.
Introduction of the Carbaldehyde Group: Finally, the compound is subjected to formylation to introduce the carbaldehyde group at the 1-position of the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde can undergo various types of chemical reactions, including:
Oxidation: The carbaldehyde group can be oxidized to form a carboxylic acid.
Reduction: The carbaldehyde group can be reduced to form an alcohol.
Substitution: The aminopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carboxylic acid.
Reduction: Formation of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde involves its interaction with specific molecular targets. The aminopropyl group can form hydrogen bonds with biological molecules, while the carbaldehyde group can participate in covalent bonding with nucleophilic sites. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-(5-(1-Aminopropyl)-4-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a methyl group at the 4-position of the pyridine ring.
4-(5-(1-Aminopropyl)-2-methylpyridin-2-yl)piperazine-1-carbaldehyde: Similar structure but with a methyl group at the 2-position of the pyridine ring.
Uniqueness
4-(5-(1-Aminopropyl)-3-methylpyridin-2-yl)piperazine-1-carbaldehyde is unique due to the specific positioning of the aminopropyl and carbaldehyde groups, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C14H22N4O |
|---|---|
Molecular Weight |
262.35 g/mol |
IUPAC Name |
4-[5-(1-aminopropyl)-3-methylpyridin-2-yl]piperazine-1-carbaldehyde |
InChI |
InChI=1S/C14H22N4O/c1-3-13(15)12-8-11(2)14(16-9-12)18-6-4-17(10-19)5-7-18/h8-10,13H,3-7,15H2,1-2H3 |
InChI Key |
OTAFUIGYNYOUJP-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CN=C(C(=C1)C)N2CCN(CC2)C=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromophenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11790315.png)

![3-(Piperidin-3-yl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B11790319.png)










![2-Cyclohexyl-2-(2-(P-tolyl)-2,4,5,6-tetrahydrocyclopenta[C]pyrazol-3-YL)ethanol](/img/structure/B11790388.png)
